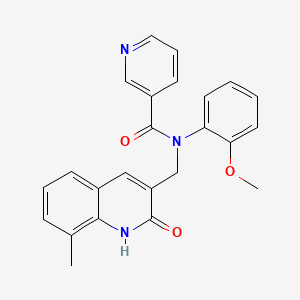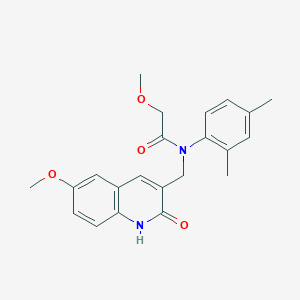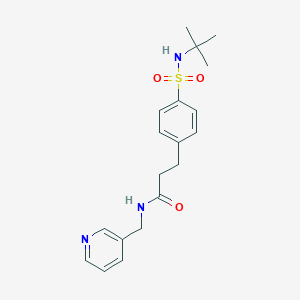
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
Mechanism of Action
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR. By inhibiting these kinases, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 can prevent cancer cell growth and angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to decreased cancer cell growth and angiogenesis. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, which can further inhibit cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to be effective in inhibiting cancer cell growth and angiogenesis in vitro and in vivo. However, one limitation of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it can be expensive and difficult to obtain.
Future Directions
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in different types of cancer. Finally, more research is needed to determine the long-term effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 on cancer patients, including its potential for causing drug resistance and toxicity.
Synthesis Methods
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with tert-butyl chloroformate to form the tert-butyl sulfonamide intermediate. The intermediate is then reacted with 3-pyridinemethanol to form the final product, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006.
Scientific Research Applications
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis. As a result, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been investigated as a potential treatment for various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLPASKMMSWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylsulfamoyl-phenyl)-N-pyridin-3-ylmethyl-propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

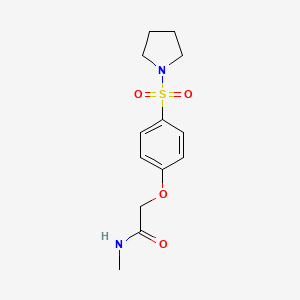


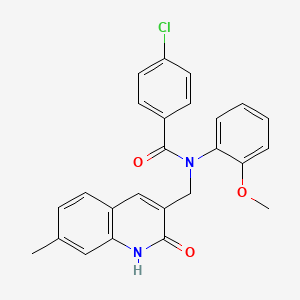


![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)

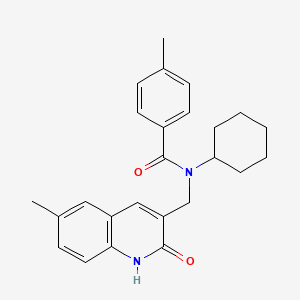

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
